molecular formula C12H20Cl2N2 B2596810 (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 2244085-89-8

(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2596810
CAS No.: 2244085-89-8
M. Wt: 263.21
InChI Key: VBWHHONSCAVPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications span various fields:

    Chemistry: Used as a linker in the synthesis of bifunctional molecules.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Employed in the development of new drugs and chemical probes.

Mechanism of Action

The mechanism of action of “(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” is related to its role as a linker in PROTAC development. It helps in the formation of a ternary complex, which is crucial for targeted protein degradation .

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

The future directions of “(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” are likely to be influenced by its role in PROTAC development. As research in this area progresses, the compound may find new applications in targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-bromobenzylamine with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
  • (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
  • (4-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific positioning of the piperidine ring, which provides a balance between flexibility and rigidity. This unique structure enhances its effectiveness as a linker in PROTACs, optimizing the 3D orientation and improving drug-like properties .

Properties

IUPAC Name

(2-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWHHONSCAVPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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